![molecular formula C9H11N3 B2969013 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1309430-81-6](/img/structure/B2969013.png)
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is based on a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit various biological activities . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Kinase Inhibitors for Cancer Therapy
This compound serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy .
Treatments for Inflammatory Skin Disorders
It has been used in innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Intermediate
The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
Potent Inhibitory Activity Against HPK1
Derivatives of this compound have shown potent inhibitory activity against HPK1, which is significant in immune response regulation .
Targeted Kinase Inhibitors (TKIs)
New derivatives have been synthesized as potential targeted kinase inhibitors (TKIs) for more effective disease treatment .
Anticancer Activity
Design and synthesis of new derivatives have been explored for their in vitro anticancer activity .
Future Directions
The future directions for 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and related compounds involve further investigation into their potential as antiviral agents . Additionally, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZCLRTCFWQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CNC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
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